Cas no 940859-86-9 (N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide)
![N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide structure](https://ja.kuujia.com/scimg/cas/940859-86-9x500.png)
N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- Z16244830
- 940859-86-9
- EN300-26688851
- N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide
- AKOS001355187
-
- インチ: 1S/C23H21FN4OS/c24-17-10-8-16(9-11-17)21-18-6-2-3-7-19(18)22(28-27-21)30-14-20(29)26-23(15-25)12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2,(H,26,29)
- InChIKey: CHTXQXREZLPFJN-UHFFFAOYSA-N
- SMILES: S(C1=C2C=CC=CC2=C(C2C=CC(=CC=2)F)N=N1)CC(NC1(C#N)CCCCC1)=O
計算された属性
- 精确分子量: 420.14201064g/mol
- 同位素质量: 420.14201064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 5
- 複雑さ: 638
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- XLogP3: 4.4
N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688851-0.05g |
N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide |
940859-86-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamideに関する追加情報
N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide: A Comprehensive Overview
N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide (CAS No. 940859-86-9) is a complex organic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its intricate molecular framework, has garnered significant attention due to its potential therapeutic properties and its role in various biological processes.
The molecular structure of N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide is composed of a phthalazine core, a sulfanyl group, and a cyanocyclohexyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound. The phthalazine ring, known for its aromaticity and electron-withdrawing capabilities, plays a crucial role in the compound's stability and reactivity. The sulfanyl group, on the other hand, contributes to the compound's ability to form stable complexes with various metal ions, which can be leveraged in the development of metal-based drugs.
Recent studies have highlighted the potential of N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to selectively inhibit these kinases can lead to reduced tumor growth and improved patient outcomes.
In addition to its enzymatic inhibition properties, N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide has also been investigated for its anti-inflammatory effects. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines and chemokines. These findings suggest that N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide may have therapeutic potential in treating inflammatory conditions.
The pharmacokinetic properties of N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further development as a therapeutic agent. Moreover, the compound's ability to cross the blood-brain barrier has been noted in several studies, indicating its potential for treating neurological disorders.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and a favorable safety profile. These findings have paved the way for more advanced clinical studies to further explore its therapeutic potential.
In conclusion, N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide (CAS No. 940859-86-9) is a promising compound with a diverse range of applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in drug discovery and development.
940859-86-9 (N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide) Related Products
- 933744-16-2(4-Amino-1-methylpyrrolidin-2-one)
- 497060-63-6(2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone)
- 2680736-53-0(1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid)
- 2138191-58-7(Sodium 6-(dimethylamino)pyridine-3-sulfinate)
- 863301-92-2(2-Phenethyl-1h-pyrrolo-[2,3-c]-pyridine)
- 13073-26-2(2-Iodo-6-nitrophenol)
- 1806392-87-9(6-(2-Chloroacetyl)-2-(chloromethyl)benzo[d]oxazole)
- 2749963-99-1((S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid)
- 62893-19-0(Cefoperazone)
- 1159512-54-5(2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE)




